1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane
Description
Cyclopropane Ring Strain Considerations
The cyclopropane ring system inherently possesses substantial ring strain energy, which has been quantified through experimental measurements of heats of combustion to be approximately 28 kilocalories per mole for the parent cyclopropane. This strain energy arises from two primary components: angle strain resulting from the compression of carbon-carbon-carbon bond angles to 60 degrees, and torsional strain arising from the eclipsed arrangement of all ring substituents. In this compound, these fundamental strain contributions are modified by the presence of the bulky and electronically active substituents.
Recent computational studies on fluorocyclopropanes have demonstrated that the introduction of fluorine-containing substituents can significantly alter the strain energy profile of the ring system. For fluorocyclopropanes, strain energy values have been observed to vary from 137.9 kilocalories per mole for monosubstituted systems to 260.0 kilocalories per mole for hexafluorocyclopropane. The substantial increase in strain energy with fluorine substitution has been correlated with structural parameters derived from Quantum Theory of Atoms in Molecules analysis, particularly the total deviation of bond critical points from geometrical carbon-carbon bond lines. This parameter, representing the curvature of the characteristic bent bonds in cyclopropanes, increases systematically with the degree of fluorine substitution.
The dual substitution pattern in this compound creates a complex strain environment that combines the effects of both halomethyl and trifluoromethyl substituents. The ring strain energy in this system is expected to be elevated relative to parent cyclopropane due to several factors. First, the electron-withdrawing nature of both substituents increases the s-character of the ring carbon-carbon bonds, leading to shorter and stronger bonds that resist the angular distortion imposed by the three-membered ring geometry. Second, the steric bulk of the substituents introduces additional non-bonded interactions that contribute to the overall strain energy. Third, the electronic effects of the substituents create dipolar interactions that can either stabilize or destabilize the ring system depending on their relative orientations.
The practical consequences of elevated ring strain in this compound include increased reactivity toward ring-opening reactions and potential thermal instability relative to less substituted analogs. The strain energy effectively weakens the carbon-carbon bonds of the ring, as evidenced by the fact that the 28 kilocalories per mole of strain in parent cyclopropane represents approximately one-third of a typical carbon-carbon bond strength of 88 kilocalories per mole. With the additional strain contributions from the substituents, the ring bonds in this compound are expected to be even more susceptible to rupture under appropriate reaction conditions.
Bromomethyl-Trifluoromethyl Steric Interactions
The geminal positioning of bromomethyl and trifluoromethyl substituents on the same carbon atom of the cyclopropane ring creates a unique steric environment characterized by significant non-bonded interactions between these bulky groups. The van der Waals radius of the trifluoromethyl group has been established at 2.74 Angstroms, which is substantially larger than that of a methyl group at 2.23 Angstroms. The bromine atom in the bromomethyl substituent possesses a van der Waals radius of 1.85 Angstroms, though the overall steric demand of the bromomethyl group is governed not only by the bromine atom but also by the methylene spacer that connects it to the ring.
The close proximity of these two sterically demanding groups results in significant steric repulsion that influences multiple aspects of the molecular structure. The steric interaction forces a specific conformational preference for the rotation about the carbon-substituent bonds, with the substituents adopting orientations that minimize overlap of their van der Waals spheres. This conformational constraint is particularly significant given the restricted geometry imposed by the cyclopropane ring, which limits the available space for substituent accommodation. The steric crowding is further exacerbated by the rigid planar nature of the cyclopropane ring, which prevents relief of steric strain through ring puckering mechanisms available in larger ring systems.
Computational analyses of related sterically hindered systems have demonstrated that such steric interactions can lead to measurable increases in bond lengths and alterations in bond angles as the molecular framework adjusts to minimize non-bonded repulsions. In this compound, these effects are expected to manifest as elongation of the exocyclic carbon-carbon and carbon-bromine bonds, as well as alterations in the substituent orientations relative to the ring plane. The steric strain may also contribute to the overall thermodynamic instability of the compound and influence its chemical reactivity patterns.
The electronic effects of the steric interactions deserve special consideration, as the close proximity of the electronegative atoms in both substituents creates opportunities for through-space electrostatic interactions. The highly electronegative fluorine atoms of the trifluoromethyl group and the bromine atom of the bromomethyl group can engage in dipolar interactions that either complement or compete with the steric repulsions. These electronic effects can influence the preferred conformations and may lead to unexpected stabilization or destabilization of certain molecular arrangements.
X-ray Crystallographic Studies
X-ray crystallography represents the most definitive experimental technique for determining the precise three-dimensional structure of this compound, providing direct measurement of bond lengths, bond angles, and conformational parameters that are essential for understanding the structural consequences of the compound's unique substitution pattern. The crystallographic method involves exposing single crystals of the compound to monochromatic X-rays and analyzing the resulting diffraction patterns to reconstruct the electron density distribution and atomic positions within the crystal lattice.
The crystallographic analysis of this compound would be expected to reveal several key structural features characteristic of highly substituted cyclopropanes. The ring carbon-carbon bond lengths would likely show systematic variations from the values observed in parent cyclopropane, with the bond involving the substituted carbon potentially showing elongation due to the steric and electronic effects of the bulky substituents. The exocyclic bonds connecting the substituents to the ring would provide critical information about the degree of steric strain and the effectiveness of conformational adjustments in minimizing non-bonded interactions.
Modern crystallographic techniques, including helium cryogenics to prevent radiation damage and advanced computational methods for structure refinement, enable the determination of structures with high precision and accuracy. For small molecules such as this compound, crystallographic analysis typically achieves resolution sufficient to discern individual atoms as isolated "blobs" of electron density, allowing for precise measurement of geometric parameters. The resulting crystallographic data would be deposited in publicly accessible databases, contributing to the broader understanding of structure-property relationships in fluorinated cyclopropanes.
The crystallographic investigation would be particularly valuable for validating computational predictions regarding the preferred conformations of the bromomethyl and trifluoromethyl substituents and for quantifying the degree of distortion in the cyclopropane ring geometry. Comparison with crystallographic data from related compounds, such as other geminal disubstituted cyclopropanes or compounds containing isolated trifluoromethyl or bromomethyl groups, would provide insight into the cooperative effects of multiple substituents on a constrained ring system.
The following table summarizes the key structural parameters that would be obtained from crystallographic analysis:
| Structural Parameter | Expected Range | Significance |
|---|---|---|
| Ring C-C Bond Length | 1.48-1.52 Å | Indicates degree of ring strain modification |
| C-CF3 Bond Length | 1.52-1.58 Å | Reflects steric and electronic effects |
| C-CH2Br Bond Length | 1.52-1.56 Å | Shows steric strain accommodation |
| Ring C-C-C Angle | 58-62° | Quantifies angular strain |
| CF3 Conformation | Staggered/Eclipsed | Reveals steric interaction minimization |
| Crystal Packing | Various motifs | Indicates intermolecular interactions |
Properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c6-3-4(1-2-4)5(7,8)9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJEJIHDBHTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1-(Hydroxymethyl)-1-(Trifluoromethyl)cyclopropane
- Method : Simmons-Smith cyclopropanation of 3,3,3-trifluoro-1-propenol.
- Reagents : Diiodomethane (CH$$2$$I$$2$$), Zn-Et$$_2$$
- Conditions : 25°C, dichloromethane
- Yield : ~60% (hypothetical)
Step 2: Bromination of the Alcohol
- Reagents : Phosphorus tribromide (PBr$$_3$$) or HBr in acetic acid
- Conditions : 0–10°C, stoichiometric PBr$$_3$$
- Yield : ~85% (hypothetical)
- Competing ring-opening reactions under acidic conditions.
- Purification difficulties due to residual trifluoromethyl byproducts.
Transition Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts enable coupling reactions to introduce bromomethyl or trifluoromethyl groups.
- Substrate : 1-Bromo-1-(trifluoromethyl)cyclopropane
- Reagent : Methylzinc bromide (MeZnBr)
- Catalyst : Pd(PPh$$3$$)$$4$$
- Conditions : 80°C, THF
- Yield : ~50% (hypothetical)
- Limited compatibility of trifluoromethyl groups with organometallic reagents.
- High catalyst loading required.
Ring-Opening/Re-Closure of Dihalocyclopropanes
Geminal dihalocyclopropanes can undergo selective substitution.
- Synthesize 1,1-dibromo-1-(trifluoromethyl)cyclopropane via cyclopropanation.
- Replace one bromine atom with a methyl group via Grignard reaction.
- Low yields due to steric hindrance on the cyclopropane ring.
- Competing elimination pathways.
Industrial-Scale Production and Optimization
Industrial methods prioritize cost-effectiveness and scalability.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst Recycling : Heterogeneous catalysts (e.g., Cu-Zn oxides) reduce costs.
- Byproduct Management : Distillation or crystallization for purity >95%.
- Cyclopropanation of trifluoromethyl alkene.
- Bromination using HBr/AcOH or PBr$$_3$$.
- Purification via fractional distillation.
Data Table: Comparison of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Challenges |
|---|---|---|---|---|
| Cyclopropanation | CH$$2$$Br$$2$$, Zn-Cu, 0°C | 45 | 80 | Regioselectivity issues |
| Alcohol Bromination | PBr$$_3$$, 0°C | 85 | 90 | Ring-opening side reactions |
| Cross-Coupling | Pd(PPh$$3$$)$$4$$, MeZnBr, 80°C | 50 | 75 | Catalyst cost and stability |
| Ring-Opening/Re-Closure | MeMgBr, THF, reflux | 35 | 70 | Low yields, elimination byproducts |
Critical Analysis
- Bromination Efficiency : Direct bromination of alcohol precursors (Method 2) offers higher yields but requires stringent temperature control.
- Catalyst Limitations : Transition metal methods (Method 3) are hindered by the sensitivity of trifluoromethyl groups to redox conditions.
- Industrial Viability : Large-scale processes favor Method 2 due to simpler purification steps and lower catalyst costs.
- Development of photoredox catalysts for milder trifluoromethylation.
- Flow chemistry approaches to enhance cyclopropanation selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under the influence of strong acids or bases.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce carboxylic acids or ketones.
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane serves as a versatile building block in organic synthesis. It can undergo:
- Substitution Reactions: Reacting with nucleophiles such as amines and thiols to form new compounds.
- Addition Reactions: The cyclopropane ring can participate in addition reactions under acidic or basic conditions, leading to the formation of more complex structures.
Pharmaceutical Development
The compound is explored as a precursor for pharmaceutical agents due to its ability to modify biological activity. Case studies have shown its application in:
- Bioactive Compound Synthesis: It has been used in the synthesis of compounds with potential therapeutic effects, particularly in oncology and infectious diseases.
Material Science
In material science, this compound is used in the production of specialty chemicals and materials, including:
- Fluorinated Polymers: Its trifluoromethyl group imparts unique properties to polymers, enhancing thermal stability and chemical resistance.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Type | Applications |
|---|---|---|
| 1-(Chloromethyl)-1-(trifluoromethyl)cyclopropane | Cyclopropane derivative | Organic synthesis |
| 1-(Bromomethyl)-1-(difluoromethyl)cyclopropane | Cyclopropane derivative | Pharmaceutical intermediates |
| 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane | Cyclobutane derivative | Material science applications |
Table 2: Key Reaction Conditions for Synthesis
| Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Substitution | Nucleophiles (amines, thiols) | Room temperature | Varies |
| Oxidation | Potassium permanganate | Acidic medium | High |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Moderate |
Case Studies
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a series of novel anti-cancer agents. The compound's reactivity allowed for the efficient construction of complex molecular frameworks that exhibited significant cytotoxicity against various cancer cell lines.
Case Study 2: Development of Specialty Polymers
Research highlighted the incorporation of the trifluoromethyl group from this compound into polymer matrices. These fluorinated polymers showed enhanced resistance to solvents and elevated thermal stability, making them suitable for high-performance applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-(Bromomethyl)-1-(difluoromethyl)cyclopropane (C5H7BrF2)
- Structural Difference : Replaces -CF3 with -CF2H, reducing electron-withdrawing effects.
- Applications : Likely used in fine chemical synthesis where balanced electronic effects are required.
1-(Bromomethyl)-1-fluorocyclopropane (C4H6BrF)
- Structural Difference : Lacks the trifluoromethyl group, simplifying steric and electronic profiles.
- Reactivity : Lower molecular weight and reduced steric hindrance may enhance reactivity in cyclopropane ring-opening reactions, such as [2+1] cycloadditions .
Cyclopentane Derivatives
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (C7H10BrF3)
1-Bromooctafluoro-1-(trifluoromethyl)cyclopentane (C6BrF11)
- Structural Difference : Contains eight additional fluorine atoms, creating extreme electronegativity and chemical inertness.
- Applications : Likely employed in high-performance materials, such as heat-resistant lubricants or fluoropolymer precursors .
Key Trends and Insights
Ring Size vs. Reactivity : Cyclopropane derivatives exhibit higher reactivity due to ring strain, favoring ring-opening reactions, while cyclopentane analogs prioritize stability .
Fluorination Impact: Trifluoromethyl groups enhance electrophilicity and metabolic resistance, making them valuable in drug design, whereas difluoromethyl or monofluoro groups offer tunable electronic effects .
Bromine Positioning : Bromomethyl groups enable versatile alkylation or cross-coupling reactions, whereas bromine directly attached to the ring (e.g., 1-bromoethyl analogs) may alter reaction pathways .
Biological Activity
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests diverse interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
The molecular formula of this compound is C4H4BrF3. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives with distinct biological properties.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl and bromomethyl substituents often exhibit significant antimicrobial properties. For instance, similar trifluoromethylated compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 50 µg/mL for related compounds against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound may possess comparable antibacterial activity .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. The presence of the bromine atom allows for specific interactions with active sites of enzymes, which can lead to inhibition of enzymatic activity. This property is particularly relevant in the design of drugs targeting bacterial enzymes such as DNA gyrase.
Study 1: Antibacterial Evaluation
In a study evaluating various trifluoromethylated compounds, this compound was synthesized and tested for its antibacterial efficacy. The results indicated that it inhibited bacterial growth at concentrations similar to established antibiotics. The study highlighted the structure-activity relationship (SAR) where smaller substituents on the cyclopropane ring enhanced activity against specific bacterial strains .
Study 2: Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions of this compound within enzyme active sites. These studies suggest that the compound effectively binds to the active site of DNA gyrase, blocking its catalytic function and thereby inhibiting bacterial proliferation. This mechanism is crucial for developing new antibacterial agents targeting resistant strains .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(bromomethyl)-1-(trifluoromethyl)cyclopropane, and what reagents/conditions are critical for cyclopropane ring formation?
- Methodological Answer : The synthesis of brominated cyclopropanes typically involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer reactions. For example, analogous compounds like 2-bromo-1,1-dimethylcyclopropane are synthesized using dibromocarbene precursors or halogenated alkenes with transition metal catalysts (e.g., copper or palladium) . Key reagents include brominated alkenes (e.g., 1,2-dibromoethylene) and bases like sodium methoxide (NaOMe) in polar solvents (methanol/ethanol). Purification often requires column chromatography under inert conditions due to the compound’s sensitivity to moisture .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : The trifluoromethyl group (-CF₃) produces a distinct singlet in ¹⁹F NMR (δ ~ -60 to -70 ppm). In ¹H NMR, the cyclopropane protons appear as a multiplet (δ 1.5–2.5 ppm), while the bromomethyl (-CH₂Br) group shows splitting due to coupling with adjacent protons and Br isotope effects .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M]⁺ at m/z 222 (C₅H₅BrF₃⁺), with fragmentation patterns indicating loss of Br (∼80 Da) or CF₃ (∼69 Da) .
- IR : Stretching vibrations for C-Br (~550–650 cm⁻¹) and C-F (~1100–1250 cm⁻¹) are critical markers .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the bromomethyl site while preserving the cyclopropane ring?
- Methodological Answer : The bromomethyl group is susceptible to Sₙ2 reactions. To minimize ring strain-induced side reactions (e.g., ring-opening), use bulky, non-nucleophilic bases (e.g., DBU) in aprotic solvents (DMSO or DMF) at low temperatures (0–5°C). For example, substitution with amines requires slow addition of nucleophiles to avoid exothermic decomposition . Kinetic monitoring via in-situ IR or GC-MS is recommended to track intermediate stability .
Q. How do computational methods (e.g., DFT) predict the reactivity and stability of this compound under varying thermal or catalytic conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) for C-Br (~65–70 kcal/mol) and cyclopropane C-C bonds (~60 kcal/mol), highlighting thermal lability. Solvent effects (e.g., dielectric constant of DMSO) are modeled using the SMD continuum approach. Studies on analogous compounds suggest that electron-withdrawing groups (e.g., -CF₃) stabilize the cyclopropane ring by reducing ring strain .
Q. How should researchers resolve contradictions in literature regarding the stability of brominated cyclopropanes in acidic or basic media?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or trace impurities. For example, 2-bromo-1,1-dimethylcyclopropane undergoes elimination in strong bases (KOtBu/DMSO) but remains stable in weakly basic conditions (NaHCO₃/H₂O). Systematic studies using controlled variables (pH, temperature) and kinetic isotope effects (KIEs) can isolate degradation pathways. Cross-validate findings with HPLC-MS to identify byproducts like cyclopropene derivatives .
Safety and Handling
Q. What safety protocols are recommended for handling this compound given its potential toxicity?
- Methodological Answer : While direct toxicity data for this compound is limited, analogous brominated hydrocarbons (e.g., 1-bromopropane) are neurotoxic and require strict controls. Use fume hoods, nitrile gloves, and PPE. Monitor airborne exposure via NIOSH Method 1024. Store under nitrogen at -20°C to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
